molecular formula C18H14BrNO3 B2672425 6-bromo-N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 325807-55-4

6-bromo-N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2672425
CAS No.: 325807-55-4
M. Wt: 372.218
InChI Key: ACHSLBXFMKIAJI-UHFFFAOYSA-N
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Description

6-bromo-N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a bromine atom, a dimethylphenyl group, and a chromene core, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by the introduction of the dimethylphenyl group through a coupling reaction. The final step involves the formation of the chromene core and the carboxamide group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the molecule.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

6-bromo-N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-N-(3,4-dimethylphenyl)-3-oxo-4H-1,4-benzoxazine-7-sulfonamide
  • 6-bromo-N-(3,4-dimethylphenyl)-2-phenyl-4-quinolinecarboxamide

Uniqueness

Compared to similar compounds, 6-bromo-N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific structural features, such as the chromene core and the presence of both bromine and dimethylphenyl groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

6-bromo-N-(3,4-dimethylphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3/c1-10-3-5-14(7-11(10)2)20-17(21)15-9-12-8-13(19)4-6-16(12)23-18(15)22/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHSLBXFMKIAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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